molecular formula C19H17N3O2 B7700116 N-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide

N-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide

Cat. No. B7700116
M. Wt: 319.4 g/mol
InChI Key: WPSYWUZFTYHJRW-UHFFFAOYSA-N
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Description

N-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide, also known as TPOP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. TPOP is a white powder that is soluble in organic solvents such as chloroform, dichloromethane, and tetrahydrofuran.

Scientific Research Applications

N-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. This compound has also been investigated for its potential as a fluorescent probe for detecting amyloid fibrils, which are associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's. In materials science, this compound has been used as a ligand for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, separation, and catalysis. This compound has also been studied for its catalytic activity in organic reactions, such as the Suzuki-Miyaura cross-coupling reaction.

Mechanism of Action

The mechanism of action of N-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide in its various applications is not fully understood, but it is believed to involve the interaction of this compound with specific targets. In the case of its anticancer activity, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In the case of its use as a fluorescent probe, this compound binds to amyloid fibrils and emits fluorescence, which can be detected by spectroscopy. In the case of its use as a ligand for MOFs, this compound coordinates with metal ions to form a stable framework structure. In the case of its catalytic activity, this compound acts as a chiral auxiliary for asymmetric synthesis reactions.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo studies. In animal studies, this compound has been found to have no significant adverse effects on body weight, organ weight, or hematological parameters. However, more studies are needed to determine the long-term effects of this compound exposure on human health.

Advantages and Limitations for Lab Experiments

N-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide has several advantages for use in lab experiments. It is easy to synthesize, has high purity, and is stable under normal laboratory conditions. This compound also has a wide range of potential applications in various fields. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide. In medicinal chemistry, further studies are needed to determine the mechanism of action of this compound in inducing apoptosis in cancer cells and to explore its potential as a cancer therapeutic agent. In materials science, further studies are needed to explore the potential applications of this compound-based MOFs in gas storage, separation, and catalysis. In organic synthesis, further studies are needed to optimize the catalytic activity of this compound in asymmetric synthesis reactions and to explore its potential as a chiral auxiliary in other reactions. Overall, this compound has great potential for further research and development in various fields.

Synthesis Methods

The synthesis of N-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide involves the reaction of 2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline with cyclopropanecarbonyl chloride in the presence of triethylamine and dichloromethane as a solvent. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified by column chromatography to obtain this compound in high yield and purity.

properties

IUPAC Name

N-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-12-6-8-13(9-7-12)17-21-19(24-22-17)15-4-2-3-5-16(15)20-18(23)14-10-11-14/h2-9,14H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSYWUZFTYHJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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